molecular formula C25H29N3O6S B1239218 Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) CAS No. 773058-82-5

Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)

Katalognummer: B1239218
CAS-Nummer: 773058-82-5
Molekulargewicht: 499.6 g/mol
InChI-Schlüssel: VRHJBWUIWQOFLF-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of quetiapine fumarate typically begins with 11-piperazine-dibenzo[b,f][1,4]thiazepine dihydrochloride as the initial raw material. This compound undergoes N-substitution and salt formation to generate quetiapine fumarate . The process involves chlorination, addition, and salification steps .

Industrial Production Methods: For industrial production, the process is optimized to ensure high purity and yield. The reaction time is shortened by adding a phase-transfer catalyst, making the method more suitable for large-scale production . The use of toluene as a solvent and anhydrous sodium carbonate as a base are common in these processes .

Analyse Chemischer Reaktionen

Types of Reactions: Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Often involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically employs reducing agents such as lithium aluminum hydride.

    Substitution: Commonly uses reagents like sodium hydroxide or hydrochloric acid under controlled conditions.

Major Products: The major products formed from these reactions include norquetiapine, an active metabolite of quetiapine, which is responsible for some of its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

    Clozapine: Another atypical antipsychotic with a similar receptor-binding profile but higher risk of agranulocytosis.

    Olanzapine: Shares similar therapeutic uses but has a higher propensity for weight gain and metabolic side effects.

    Risperidone: Also used to treat schizophrenia and bipolar disorder but has a higher risk of extrapyramidal symptoms.

Uniqueness: Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) is unique in its relatively lower risk of extrapyramidal side effects and its sedative properties, making it a preferred choice for patients sensitive to other antipsychotics .

Biologische Aktivität

The compound Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1) , commonly known as Quetiapine hemifumarate , is an antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Quetiapine hemifumarate is a dibenzothiazepine derivative with the following characteristics:

  • Molecular Formula : C19H21N3O4S
  • Molecular Weight : 455.53 g/mol
  • CAS Number : 2734403-85-9

The compound's structure includes a thiazepine ring fused to a dibenzothiazepine moiety, which is critical for its pharmacological activity.

Quetiapine's precise mechanism of action remains partially understood; however, it is believed to exert its effects through the following pathways:

  • Dopamine Receptor Antagonism : Quetiapine primarily acts as an antagonist at dopamine D2 receptors, which helps mitigate symptoms of psychosis.
  • Serotonin Receptor Modulation : The compound also interacts with serotonin receptors (5-HT2A and 5-HT1A), which may contribute to its efficacy in mood stabilization and reduction of anxiety symptoms.

Pharmacodynamics

Quetiapine exhibits a unique pharmacological profile characterized by:

  • Sedative Effects : Due to its antagonistic action on histamine H1 receptors, Quetiapine can induce sedation, making it beneficial for patients with insomnia associated with psychiatric disorders.
  • Antidepressant Properties : The modulation of serotonin receptors supports its use in depressive episodes associated with bipolar disorder.

Clinical Studies

Several clinical studies have investigated the efficacy and safety of Quetiapine:

  • Schizophrenia Treatment :
    • A meta-analysis indicated that Quetiapine is effective in reducing positive and negative symptoms of schizophrenia compared to placebo and other antipsychotics.
    • Patients reported significant improvements in overall functioning and quality of life measures.
  • Bipolar Disorder Management :
    • Quetiapine has demonstrated efficacy in treating both manic and depressive episodes in bipolar disorder, with studies showing reduced relapse rates when used as a maintenance therapy.
    • A double-blind trial showed that Quetiapine was more effective than placebo in preventing manic episodes over a 52-week period.
  • Major Depressive Disorder (MDD) :
    • Research indicates that Quetiapine can be beneficial as an adjunctive treatment for MDD, particularly in patients who do not respond adequately to first-line antidepressants.

Safety Profile

Quetiapine's side effects include:

  • Metabolic Changes : Weight gain and metabolic syndrome are notable risks associated with long-term use.
  • Cardiovascular Effects : There is a potential risk for orthostatic hypotension and tachycardia.
  • Neurological Effects : Sedation and dizziness are common; rare cases of tardive dyskinesia have been reported.

Case Studies

A review of case studies highlights the variability in response among different populations:

  • Elderly Patients : Studies suggest that older adults may experience heightened sensitivity to sedative effects, necessitating careful dosing.
  • Comorbid Conditions : Patients with comorbid conditions such as diabetes or cardiovascular diseases may require monitoring due to increased risks associated with metabolic side effects.

Comparative Studies

Comparative studies have shown that Quetiapine has a favorable side effect profile compared to other atypical antipsychotics like Olanzapine or Risperidone, particularly regarding weight gain and metabolic syndrome incidence.

Data Summary Table

Study TypeFindings
Meta-analysisEffective in reducing schizophrenia symptoms; improved quality of life.
Double-blind trialEfficacious in preventing manic episodes in bipolar disorder.
Case studiesVariability in response; elderly patients more sensitive to sedative effects.
Comparative analysisMore favorable metabolic side effect profile compared to Olanzapine and Risperidone.

Eigenschaften

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJBWUIWQOFLF-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773058-82-5, 111974-72-2
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773058-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quetiapine fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111974-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl)piperazinium-1-yl)ethoxy)ethanol trans-butenedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0773058825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mono-2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl)piperazinium-1-yl]ethoxy)ethanol trans-butenedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.419
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Reactant of Route 2
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Reactant of Route 3
Reactant of Route 3
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Reactant of Route 4
Reactant of Route 4
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Reactant of Route 5
Reactant of Route 5
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)
Reactant of Route 6
Reactant of Route 6
Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-, (2E)-2-butenedioate (1:1)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.